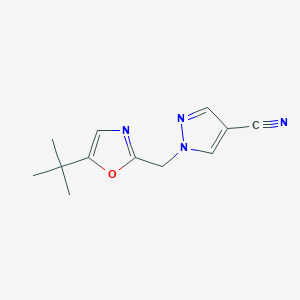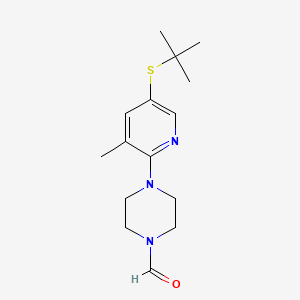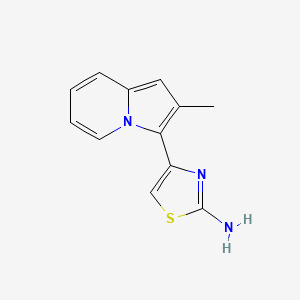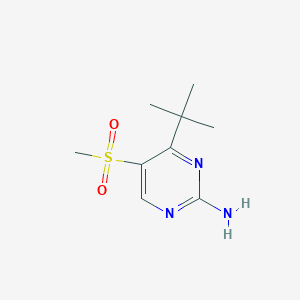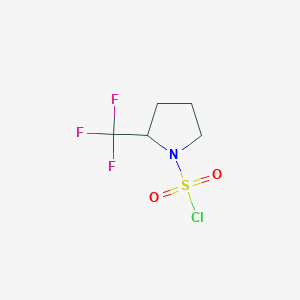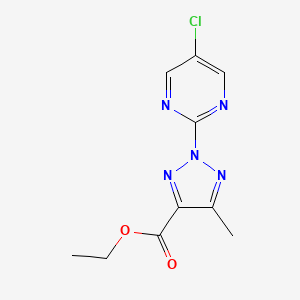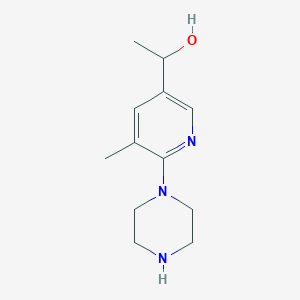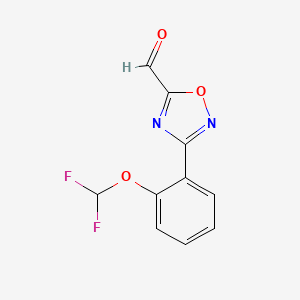
3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a 1,2,4-oxadiazole ring bearing a carbaldehyde group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Méthodes De Préparation
The synthesis of 3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Difluoromethoxy Phenyl Intermediate:
Construction of the 1,2,4-Oxadiazole Ring: The intermediate is then subjected to cyclization reactions to form the 1,2,4-oxadiazole ring.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde has found applications in various scientific research fields, including:
Mécanisme D'action
The mechanism by which 3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, while the oxadiazole ring can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazole-5-carbaldehyde include:
Propriétés
Formule moléculaire |
C10H6F2N2O3 |
|---|---|
Poids moléculaire |
240.16 g/mol |
Nom IUPAC |
3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C10H6F2N2O3/c11-10(12)16-7-4-2-1-3-6(7)9-13-8(5-15)17-14-9/h1-5,10H |
Clé InChI |
KCUQTEAIDACCPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NOC(=N2)C=O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


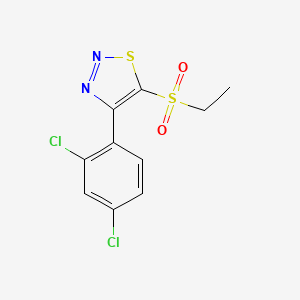
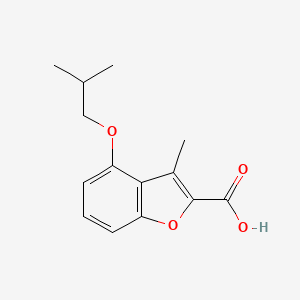
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-7-yl)methanamine](/img/structure/B11794220.png)
